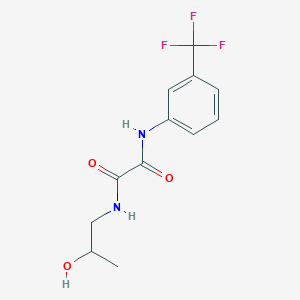

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Description

BenchChem offers high-quality N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O3/c1-7(18)6-16-10(19)11(20)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,7,18H,6H2,1H3,(H,16,19)(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWZVKHXMDLZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387810 | |

| Record name | N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433241-66-8 | |

| Record name | N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide: A Promising IDO1 Inhibitor for Cancer Immunotherapy

Executive Summary

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been identified as a promising small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.[1] The strategic inhibition of IDO1 presents a compelling therapeutic avenue in oncology, aiming to reverse the immunosuppressive tumor microenvironment and enhance the efficacy of the host's anti-tumor immune response. This technical guide provides a comprehensive analysis of the fundamental properties of this oxalamide derivative, offering valuable insights for researchers and drug development professionals. The guide details its chemical characteristics, a plausible synthetic route, its biological mechanism of action, and robust experimental protocols for its evaluation as an IDO1 inhibitor.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of a compound is foundational to its development as a therapeutic agent.

Identifiers and Molecular Structure

-

IUPAC Name: N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

-

CAS Number: 433241-66-8[2]

-

Synonyms: N-(2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide[3]

-

Molecular Formula: C₁₂H₁₃F₃N₂O₃

-

Molecular Weight: 290.24 g/mol

The molecular architecture of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is centered around a versatile oxalamide core. This central scaffold is asymmetrically substituted with a 2-hydroxypropyl group and a 3-(trifluoromethyl)phenyl moiety. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve metabolic stability and target engagement. The presence of a hydroxyl group on the propyl substituent introduces a potential hydrogen bonding site, which may be critical for its binding affinity and selectivity.

Physicochemical Data

While comprehensive experimental data for this specific molecule is not extensively published, the following table summarizes available and predicted properties. It is recommended that these properties be experimentally verified.

| Property | Value/Information | Source |

| Purity | >98% | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be sparingly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | General chemical principles |

| Storage Conditions | For long-term storage, it is recommended to store the compound at -20°C in a dry, dark environment. | Standard laboratory practice |

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the further investigation of any lead compound. While a specific protocol for this molecule is not detailed in the literature, a plausible synthesis can be designed based on established methods for creating unsymmetrical oxalamides.

Proposed Synthetic Pathway

The synthesis can be efficiently achieved through a two-step process, commencing with readily available starting materials.

Step 1: Formation of an Oxamic Acid Ester Intermediate The synthesis begins with the reaction of 3-(trifluoromethyl)aniline with a suitable oxalyl monoester chloride, such as ethyl chlorooxoacetate, in the presence of a non-nucleophilic base like triethylamine. This reaction selectively forms the N-(3-(trifluoromethyl)phenyl)oxamic acid ethyl ester.

Step 2: Amidation to Yield the Final Product The intermediate ester is then subjected to amidation with 1-amino-2-propanol. This nucleophilic acyl substitution reaction is typically conducted in a polar solvent like ethanol and may require heating to proceed to completion, yielding N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the molecular structure and confirming the presence of all key functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of characteristic functional groups, such as the amide C=O and N-H stretches, and the O-H stretch of the hydroxyl group.

Biological Activity and Mechanism of Action

The therapeutic potential of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide lies in its ability to modulate the tumor microenvironment through the inhibition of IDO1.

Targeting the IDO1 Pathway

Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan to kynurenine. In many cancers, IDO1 is overexpressed, leading to a depletion of tryptophan in the local tumor microenvironment. This tryptophan scarcity impairs the function of effector T cells, which are essential for anti-tumor immunity. Concurrently, the accumulation of kynurenine and its metabolites actively suppresses T cell proliferation and induces T cell apoptosis, fostering an immunosuppressive milieu that facilitates tumor growth and metastasis.[4][5]

By inhibiting IDO1, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is designed to restore tryptophan levels, thereby reinvigorating T cell-mediated anti-tumor responses. This mechanism highlights its potential as a standalone immunotherapy or in combination with other immunotherapeutic agents like checkpoint inhibitors.

Signaling Pathway and Point of Intervention

Caption: The IDO1 pathway and the inhibitory action of the compound.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide as an IDO1 inhibitor.

Enzymatic IDO1 Inhibition Assay

This assay quantifies the direct inhibitory effect of the compound on purified IDO1 enzyme activity.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human IDO1 enzyme, assay buffer (containing potassium phosphate, ascorbic acid, methylene blue, and catalase), and a dilution series of the test compound.

-

Reaction Initiation: Start the reaction by adding L-tryptophan.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Hydrolysis: Stop the reaction with trichloroacetic acid (TCA), which also facilitates the hydrolysis of N-formylkynurenine to kynurenine.

-

Detection: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well, which reacts with kynurenine to produce a colored product.

-

Quantification: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular IDO1 Inhibition Assay

This assay assesses the compound's ability to inhibit IDO1 activity within a cellular context.

Methodology:

-

Cell Culture and Induction: Plate a suitable human cancer cell line (e.g., HeLa or SK-OV-3) in 96-well plates. After cell adherence, induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ).

-

Compound Treatment: Add a dilution series of the test compound to the cells.

-

Incubation: Co-incubate the cells with the compound and IFN-γ for 48-72 hours.

-

Supernatant Analysis: Collect the cell culture supernatant and measure the kynurenine concentration using the TCA and Ehrlich's reagent method described in the enzymatic assay.

-

Cytotoxicity Assessment: Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not compound-induced cell death.

-

Data Analysis: Determine the cellular IC₅₀ value for IDO1 inhibition.

ADME and Toxicology Profile (Prospective)

While specific ADME/Tox data for this compound is not available, general characteristics of similar small molecules can be considered to guide future studies.

-

Absorption, Distribution, Metabolism, and Excretion (ADME): The physicochemical properties suggest that oral absorption is possible, but this needs to be experimentally determined. The trifluoromethyl group is expected to confer metabolic stability. In vitro ADME assays, including permeability, plasma protein binding, and metabolic stability in liver microsomes, should be conducted.

-

Toxicology: In vitro cytotoxicity assays against a panel of cell lines are a necessary first step. Subsequent in vivo toxicology studies in relevant animal models will be required to establish a safety profile.

Conclusion and Future Directions

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide represents a promising lead compound for the development of novel cancer immunotherapies targeting the IDO1 pathway. The well-defined structure and plausible synthetic route, coupled with its targeted mechanism of action, provide a strong foundation for further investigation. Future research should focus on a comprehensive characterization of its physicochemical properties, a thorough evaluation of its ADME and toxicology profiles, and in vivo efficacy studies in relevant cancer models, both as a monotherapy and in combination with other immunotherapeutic agents.

References

-

Steeneck, C., et al. (2021). Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 30, 115939. [Link]

-

楚肽生物科技. N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. (Product Page) [Link]

-

Hairui Chemical. N-(2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide. (Product Page) [Link]

-

Mautino, M. R., et al. (2016). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1141–1146. [Link]

-

Kinzel, O., et al. (2020). Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. ACS Medicinal Chemistry Letters, 11(2), 179–187. [Link]

- Google Patents. US5811586A - Process for manufacturing 1-(3-trifluoromethyl)-phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

-

Röhrig, U. F., et al. (2019). Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. Journal of Medicinal Chemistry, 62(22), 9945–9976. [Link]

-

Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795–6811. [Link]

-

Chembase.cn. 78008-15-8 N-(3-hydroxypropyl)trifluoroacetamide. (Product Page) [Link]

-

Bergazin, T. D., et al. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

-

Sugimoto, M., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(24), 11114–11124. [Link]

-

Ghomras, O., et al. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Acta Chimica Slovenica, 64(4), 842–848. [Link]

-

Işık, M., et al. (2020). Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 log P Challenge. Journal of Computer-Aided Molecular Design, 34(4), 335–370. [Link]

-

Google Patents. US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][6]oxazin-8(1H)-yl]-3-pyridinyl}-N,2-dimethylpropanamide.

-

Google Patents. US9732092B2 - Substituted 2,3,4,5,7,9,13,13a-octahydropyrido[1′,2′:4,5]pyrazino[2,1-b][1][7]OXAZEPINES and methods for treating viral infections.

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization, Spectroscopic, Thermal and Biological Studies for New Complexes with N1, N2-bis(3-hydroxyphenyl) Oxalamide. Egyptian Journal of Chemistry, 65(8), 35-46. [Link]

Sources

- 1. Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide - 楚肽生物科技 [apeptides.com]

- 3. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | 433241-66-8 [amp.chemicalbook.com]

- 4. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide [cymitquimica.com]

- 7. N-(2-hydroxypropyl)-N\'-[3-(trifluoromethyl)phenyl]oxamide_433241-66-8_Hairui Chemical [hairuichem.com]

An In-Depth Technical Guide to N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (CAS 433241-66-8)

A Note to the Scientific Community: Information regarding the synthesis, specific properties, and biological activity of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is not extensively available in publicly accessible scientific literature. This guide is formulated based on general principles of medicinal chemistry and data extrapolated from related chemical structures. It aims to provide a foundational understanding and a framework for future research into this compound.

Introduction

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a chemical compound identified by the CAS number 433241-66-8.[1][2] Its structure, featuring an oxalamide linker connecting a 2-hydroxypropyl group and a 3-(trifluoromethyl)phenyl group, suggests its potential as a bioactive molecule. The trifluoromethyl moiety is a common feature in many pharmaceutical compounds, known to enhance metabolic stability and binding affinity. The oxalamide backbone serves as a rigid and planar scaffold, capable of forming multiple hydrogen bonds, which is crucial for interacting with biological targets. This guide will explore the theoretical and potential aspects of this compound, providing insights for researchers in drug discovery and development.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is scarce, we can infer some of its properties based on its structure.

Table 1: Predicted Physicochemical Properties of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C12H13F3N2O3 | Provides the elemental composition. |

| Molecular Weight | 290.24 g/mol | Influences absorption and distribution. |

| XLogP3 | 1.5 | Predicts lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | 3 | Indicates potential for hydrogen bonding with targets. |

| Hydrogen Bond Acceptors | 4 | Indicates potential for hydrogen bonding with targets. |

| Rotatable Bond Count | 5 | Relates to conformational flexibility and binding entropy. |

Note: These values are computationally predicted and require experimental verification.

Conceptual Synthesis Pathway

A plausible synthetic route for N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide would likely involve a two-step process starting from commercially available precursors.

Figure 1: Conceptual synthesis workflow.

Experimental Protocol: Conceptual Synthesis

-

Step 1: Synthesis of N-(2-hydroxypropyl)oxamic acid chloride.

-

Dissolve 1-amino-2-propanol in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0°C.

-

Slowly add an equimolar amount of oxalyl chloride to the solution while stirring.

-

Allow the reaction to proceed for 2-4 hours, gradually warming to room temperature.

-

The resulting intermediate, N-(2-hydroxypropyl)oxamic acid chloride, can be used in the next step with or without purification.

-

-

Step 2: Synthesis of the final product.

-

In a separate flask, dissolve 3-(trifluoromethyl)aniline in the same solvent, along with a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger.

-

Slowly add the solution of N-(2-hydroxypropyl)oxamic acid chloride to the aniline solution at 0°C.

-

Stir the reaction mixture overnight at room temperature.

-

Upon completion, the reaction mixture can be washed with dilute acid and brine, dried over sodium sulfate, and the solvent evaporated.

-

The crude product can be purified by column chromatography or recrystallization to yield N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide.

-

Potential Biological Activity and Mechanism of Action

The structural motifs within N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suggest several potential biological activities. The trifluoromethylphenyl group is present in a number of compounds with known antibacterial and antiparasitic activities.[3][4][5] The oxalamide core is a known pharmacophore that can chelate metal ions or interact with enzyme active sites.

Postulated Signaling Pathway Involvement

Given the prevalence of trifluoromethylphenyl derivatives in antibacterial drug discovery, a hypothetical mechanism of action could involve the inhibition of essential bacterial enzymes. For instance, it might interfere with bacterial cell wall synthesis or nucleic acid replication.

Figure 2: Hypothesized mechanism of action.

Future Research Directions

To fully elucidate the potential of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, the following experimental avenues are recommended:

-

Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the final product's identity and purity confirmed using modern analytical techniques (NMR, Mass Spectrometry, HPLC).

-

In Vitro Biological Screening: The compound should be screened against a panel of clinically relevant bacterial and fungal strains to determine its antimicrobial spectrum and potency (Minimum Inhibitory Concentration).

-

Mechanism of Action Studies: If antimicrobial activity is confirmed, further studies should be conducted to identify the specific molecular target and mechanism of action.

-

Cytotoxicity and Safety Profiling: The compound's toxicity should be evaluated in mammalian cell lines to assess its therapeutic index.

Conclusion

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide represents an under-explored area of medicinal chemistry. While concrete data is lacking, its structural features suggest it may possess interesting biological activities. This guide provides a theoretical framework to stimulate and guide future research into this promising compound. The scientific community is encouraged to undertake the necessary experimental work to validate these hypotheses and unlock the full potential of this molecule.

References

As of the last update, specific research articles detailing the synthesis and biological evaluation of CAS 433241-66-8 are not available in major scientific databases. The references below pertain to related compounds and general principles.

-

National Center for Biotechnology Information. "Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives". PubMed Central. [Link]

-

RSC Publishing. "Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives". [Link]

-

楚肽生物科技. N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. [Link]

-

ResearchGate. BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. [Link]

-

PubMed Central. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients". [Link]

-

National Center for Biotechnology Information. "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria". PubMed Central. [Link]

Sources

- 1. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | 433241-66-8 [amp.chemicalbook.com]

- 2. N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide - 楚肽生物科技 [apeptides.com]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, a molecule of interest in medicinal chemistry. By delving into its structural attributes, a proposed synthetic pathway, and detailed analytical characterization, this document serves as a crucial resource for professionals engaged in drug discovery and development.

Introduction and Molecular Overview

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is an unsymmetrical oxalamide derivative featuring two distinct functionalities: a trifluoromethylphenyl group and a hydroxypropyl moiety. The oxalamide backbone is a recognized privileged structure in medicinal chemistry, known for its ability to form stable hydrogen bonds and act as a scaffold for diverse biological activities. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Concurrently, the hydroxypropyl group can improve aqueous solubility and provide an additional site for hydrogen bonding, potentially influencing the pharmacokinetic profile of the molecule.[3]

Table 1: Chemical Identity of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

| Identifier | Value |

| IUPAC Name | N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |

| CAS Number | 433241-66-8[4] |

| Molecular Formula | C12H13F3N2O3 |

| Molecular Weight | 290.24 g/mol |

| Synonyms | N-(2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N"]; N2 [label="N"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; H1[label="H", fontcolor="#5F6368"]; H2[label="H", fontcolor="#5F6368"]; H3[label="H", fontcolor="#5F6368"]; H4[label="H", fontcolor="#5F6368"]; H5[label="H", fontcolor="#5F6368"]; H6[label="H", fontcolor="#5F6368"]; H7 [label="H", fontcolor="#5F6368"]; H8 [label="H", fontcolor="#5F6368"]; H9 [label="H", fontcolor="#5F6368"]; H10 [label="H", fontcolor="#5F6368"]; H11 [label="H", fontcolor="#5F6368"]; H12 [label="H", fontcolor="#5F6368"]; H13 [label="H", fontcolor="#5F6368"];

// Define positions of atoms (adjust as needed for better visualization) C1 [pos="0,0!"]; C2 [pos="1,0!"]; N1 [pos="2,0!"]; C3 [pos="3,0!"]; C4 [pos="4,0!"]; N2 [pos="5,0!"]; C5 [pos="6,0!"]; C6 [pos="7,0!"]; C7 [pos="7,1.5!"]; C8 [pos="6,1.5!"]; C9 [pos="5,1.5!"]; C10 [pos="4,1.5!"]; C11 [pos="8,0!"]; F1 [pos="8.5,-0.8!"]; F2 [pos="8.5,0.8!"]; F3 [pos="7.5,-0.8!"]; C12 [pos="-1,0!"]; O3 [pos="-1.5,0.8!"]; H13 [pos="-2,0.6!"]; H1[pos="-1.5,-0.8!"]; H2[pos="-0.5,-0.8!"]; H3[pos="0.5,-0.8!"]; H4[pos="2.3,0.8!"]; H5[pos="5.3,0.8!"]; H6[pos="7.3,2.3!"]; H7 [pos="5.7,2.3!"]; H8 [pos="3.7,2.3!"]; H9 [pos="3.7,0.7!"]; H10 [pos="0.5,0.8!"]; H11 [pos="-0.5,0.8!"]; H12 [pos="1.5,0.8!"]; O1 [pos="3,-1!"]; O2 [pos="4,-1!"];

// Define bonds C1 -- C2; C2 -- N1; N1 -- C3; C3 -- C4; C4 -- N2; N2 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C6 -- C11; C11 -- F1; C11 -- F2; C11 -- F3; C1 -- C12; C12 -- O3; O3 -- H13; C1 -- H1; C1 -- H2; C2 -- H3; N1 -- H4; N2 -- H5; C7 -- H6; C8 -- H7; C9 -- H8; C10 -- H9; C2 -- H10; C12 -- H11; C12 -- H12; C3 -- O1 [style=double]; C4 -- O2 [style=double];

}

Caption: Chemical structure of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide.

Proposed Synthesis Pathway

The synthesis of unsymmetrical oxalamides such as N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can be efficiently achieved through a stepwise reaction involving a diester of oxalic acid, typically diethyl oxalate, with the corresponding amines.[5] This method allows for the sequential introduction of the two different amine nucleophiles.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((3-(trifluoromethyl)phenyl)amino)-2-oxoacetate

-

To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in absolute ethanol, add diethyl oxalate (1.2 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate product may precipitate out of the solution.

-

If precipitation occurs, filter the solid and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate, Ethyl 2-((3-(trifluoromethyl)phenyl)amino)-2-oxoacetate.

Step 2: Synthesis of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

-

Dissolve the purified intermediate from Step 1 (1.0 eq) in absolute ethanol.

-

To this solution, add 1-amino-2-propanol (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The final product is expected to crystallize out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Further purify the product by recrystallization to obtain N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide of high purity.

Structural Elucidation: A Spectroscopic Analysis

The definitive identification of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide relies on a combination of spectroscopic techniques. Below are the predicted and expected data based on the chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic, amide, and aliphatic protons. Based on the closely related structure of N-propyl-N'-(3-trifluoromethylphenyl)oxalamide, the aromatic protons of the trifluoromethylphenyl ring will appear in the downfield region.[6] The amide protons will be visible as broad singlets, and the protons of the hydroxypropyl group will show characteristic splitting patterns.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.2 | Multiplet |

| Amide-NH (Aromatic side) | ~10.5 | Broad Singlet |

| Amide-NH (Aliphatic side) | ~9.0 | Broad Singlet |

| -CH(OH)- | ~3.8 | Multiplet |

| -CH₂-NH- | ~3.2 | Multiplet |

| -CH₃ | ~1.1 | Doublet |

| -OH | Variable | Broad Singlet |

Predicted ¹³C NMR Spectrum: The carbon NMR will provide complementary information, with the carbonyl carbons of the oxalamide group appearing significantly downfield. The carbon attached to the trifluoromethyl group will also have a characteristic chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 158 - 162 |

| Aromatic C-CF₃ | ~130 (quartet) |

| Aromatic C | 115 - 140 |

| CF₃ | ~124 (quartet) |

| -CH(OH)- | ~67 |

| -CH₂-NH- | ~48 |

| -CH₃ | ~21 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be instrumental in identifying the key functional groups present in the molecule.

Table 4: Expected Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| N-H Stretch (Amide) | 3400 - 3200 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Strong |

| C-N Stretch | 1400 - 1200 | Medium |

| C-F Stretch | 1350 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 290.24, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Cleavage of the C-C bond in the oxalamide backbone.

-

Loss of the hydroxypropyl side chain.

-

Fragmentation of the trifluoromethylphenyl moiety.

-

Caption: Plausible mass spectrometry fragmentation of the target molecule.

Potential Biological Significance and Applications

The unique structural combination of an oxalamide core, a trifluoromethylphenyl group, and a hydroxypropyl side chain suggests that N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide could be a valuable candidate for biological screening. Oxalamide derivatives have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) and neuraminidase. The trifluoromethyl group is known to enhance the potency and pharmacokinetic properties of drug candidates.[1] Further research is warranted to explore the biological activity profile of this compound and its potential as a lead structure in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, encompassing its chemical structure, a robust synthetic strategy, and a comprehensive analysis of its expected spectroscopic characteristics. The information presented herein is intended to serve as a foundational resource for researchers and scientists, facilitating further investigation and development of this and related compounds in the field of medicinal chemistry.

References

- Chen, H., Wang, L., Liu, Y., & Wang, G. (2020). The synthetic methods for the unsymmetrical oxalamides. RSC Advances, 10(45), 26963-26977.

- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.

- An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. (n.d.). Benchchem.

- Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. (2022). New Journal of Chemistry, 46(27), 13035-13044.

- Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. (2023). Pharmaceutics, 15(6), 1733.

- BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. (2019). INTERNATIONAL JOURNAL OF BIOLOGY AND BIOTECHNOLOGY, 16(3), 593-600.

- The Oxalamide Core: A Journey from Discovery to Diverse Biological Applic

- Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018). Chemistry Stack Exchange.

- N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169.

- Synthesis and solid state 13C and 1H NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides. (2003).

- Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (2011). Analytical Chemistry, 83(22), 8611-8621.

- N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. (n.d.). ChemicalBook.

- Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. (2016).

- Why Hydroxypropyl Methylcellulose is Used in Controlled-Release Formul

- Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2020). Molecules, 25(18), 4234.

- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2024). Molecules, 29(13), 3054.

- Synthesis, Characterization, Spectroscopic, Thermal and Biological Studies for New Complexes with N1, N2-bis(3-hydroxyphenyl) Oxalamide. (2022). Egyptian Journal of Chemistry, 65(8), 349-360.

- N1-(2,5-Dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide. (n.d.). BLDpharm.

- The FTIR spectra of MFA form I and form II. (n.d.).

- N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169.

- Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. (2021).

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.

- Three Candidates, Two Peaks: Addressing Conflicting Assignments of Fentanyl Protomers with DMS-UVPD. (2023). Analytical Chemistry, 95(30), 11215-11223.

- Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific.

- The FTIR spectrum of the 2MPAEMA. (n.d.).

- N1-propyl-N2-[3-(trifluoromethyl)phenyl]ethanediamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 1809288-95-6|N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide. (n.d.). BLDpharm.

- Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. (2005). Russian Journal of Applied Chemistry, 78(10), 1656-1658.

- benzamide, 2-fluoro-N-[3-(trifluoromethyl)phenyl]- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 1809288-95-6 | N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide. (n.d.). Ambeed.com.

Sources

Unraveling the Enigmatic Mechanism: A Technical Guide to the Putative Action of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (CAS: 433241-66-8) is a synthetic compound featuring a privileged oxalamide scaffold and a trifluoromethylphenyl moiety, structural alerts that suggest significant potential for biological activity. In the absence of direct published evidence on its specific mechanism of action, this technical guide synthesizes current knowledge on the pharmacological activities of its core components to propose a putative mechanism of action. We hypothesize that this compound acts as a competitive inhibitor of key metabolic or signaling enzymes, a conjecture supported by extensive research on related oxalamide and trifluoromethyl-containing molecules. This document provides a comprehensive theoretical framework for its action and details the requisite experimental protocols to elucidate and validate its biological target and mechanistic pathway.

Introduction: Deconstructing the Molecular Architecture

The structure of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide presents two key pharmacophores that are well-established in medicinal chemistry for their roles in modulating biological systems.

-

The Oxalamide Core: The N,N'-disubstituted oxalamide backbone is recognized as a "privileged structure" in drug discovery. Its ability to form robust hydrogen bond networks allows it to mimic peptide bonds and interact with the active sites of various enzymes and receptors.[1][2] Oxalamide derivatives have been successfully explored as inhibitors of diverse enzyme classes, including viral neuraminidase, lipoxygenase, and indoleamine 2,3-dioxygenase (IDO1), as well as antagonists for viral entry proteins like HIV gp120.[3][4][5][6] The planarity and spacing of the amide bonds in the oxalamide core provide a rigid scaffold for the precise orientation of its substituents to fit into specific binding pockets.

-

The Trifluoromethylphenyl Moiety: The inclusion of a trifluoromethyl (-CF3) group on the phenyl ring is a strategic design element in modern drug development. The strong electron-withdrawing nature of the -CF3 group can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism.[7][8] Furthermore, it increases lipophilicity, which can improve cell membrane permeability and bioavailability. Critically, the trifluoromethyl group can engage in favorable interactions with biological targets, including dipole-dipole and halogen bonding, thereby increasing binding affinity and potency.[7]

The combination of these two pharmacophores in N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suggests a molecule designed for specific, high-affinity interactions with a biological target, most likely an enzyme.

A Putative Mechanism of Action: Competitive Enzyme Inhibition

Based on the known biological activities of structurally related compounds, we postulate that N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide functions as a competitive enzyme inhibitor . The proposed mechanism involves the molecule binding to the active site of a target enzyme, thereby preventing the binding of the natural substrate and inhibiting the enzyme's catalytic activity.

The key interactions driving this putative mechanism are:

-

Hydrogen Bonding: The two amide N-H groups and two carbonyl oxygens of the oxalamide core can act as both hydrogen bond donors and acceptors, forming a network of interactions with amino acid residues in the enzyme's active site.

-

Hydrophobic and Aromatic Interactions: The trifluoromethylphenyl ring is likely to engage in hydrophobic and π-π stacking interactions with nonpolar residues within the binding pocket.

-

Specific Polar Interactions: The 2-hydroxypropyl group provides an additional hydroxyl moiety that can form a critical hydrogen bond, potentially conferring selectivity for the target enzyme.

Potential Biological Targets

Given the diverse range of enzymes inhibited by oxalamide derivatives, several potential targets for N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can be hypothesized:

| Potential Target Class | Rationale | Key References |

| Viral Enzymes | Oxalamide derivatives have shown potent inhibition of viral enzymes like neuraminidase and HIV gp120. | [3][4][9] |

| Metabolic Enzymes | The structural similarity to endogenous metabolites suggests potential inhibition of enzymes involved in metabolic pathways, such as lipoxygenases. | [5] |

| Immune-modulating Enzymes | Substituted oxalamides have been identified as heme-displacing inhibitors of IDO1, a key enzyme in tryptophan metabolism with immunomodulatory functions. | [6] |

Experimental Workflows for Target Validation

To validate the putative mechanism of action and identify the specific biological target(s) of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, a systematic experimental approach is required.

Initial Target Identification: Affinity-Based Methods

A crucial first step is to identify the cellular proteins that physically interact with the compound.

Protocol: Affinity Chromatography

-

Ligand Immobilization:

-

Synthesize an analog of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is not critical for target binding, potentially by modifying the hydroxyl group of the 2-hydroxypropyl moiety.

-

Incubate the synthesized analog with the activated beads to achieve covalent immobilization.

-

Wash the beads extensively to remove any non-covalently bound ligand.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are suspected) to a high density.

-

Harvest the cells and prepare a whole-cell lysate using a non-denaturing lysis buffer to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-down:

-

Incubate the clarified cell lysate with the compound-immobilized beads for several hours at 4°C to allow for binding.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with a linker but no compound.

-

Wash the beads extensively with lysis buffer to remove non-specific protein binders.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a competitive elution with an excess of the free compound or by changing the buffer conditions (e.g., pH or salt concentration).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands that are present in the compound pull-down but not in the negative control.

-

Identify the proteins by mass spectrometry (LC-MS/MS).

-

Mechanistic Validation: Enzyme Inhibition Assays

Once putative protein targets are identified, their functional inhibition by the compound must be confirmed.

Protocol: In Vitro Enzyme Inhibition Assay

-

Recombinant Protein Expression and Purification:

-

Obtain or produce a highly purified recombinant version of the candidate target enzyme.

-

-

Assay Development:

-

Establish a robust and reproducible in vitro assay to measure the activity of the recombinant enzyme. This could be a colorimetric, fluorometric, or radiometric assay, depending on the enzyme's function.

-

-

IC50 Determination:

-

Perform a dose-response experiment by incubating the enzyme with a range of concentrations of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide.

-

Measure the enzyme activity at each compound concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Mechanism of Inhibition Studies:

-

To confirm competitive inhibition, perform enzyme kinetic studies by measuring the initial reaction rates at various substrate concentrations in the presence and absence of a fixed concentration of the inhibitor.

-

Generate Lineweaver-Burk or Michaelis-Menten plots. In competitive inhibition, the apparent Km of the substrate will increase, while the Vmax will remain unchanged.

-

Conclusion and Future Directions

While the precise mechanism of action of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide remains to be definitively elucidated, its molecular architecture strongly suggests a role as a competitive enzyme inhibitor. The privileged oxalamide scaffold and the strategically incorporated trifluoromethylphenyl group are hallmarks of compounds designed for high-affinity interactions with biological targets. The proposed experimental workflows provide a clear and logical path for the identification and validation of its molecular target(s) and the confirmation of its inhibitory mechanism. Further investigation into this compound is warranted and holds the potential to uncover a novel therapeutic agent with a well-defined mode of action.

References

- The Discovery and Development of Oxalamide and Pyrrole Small Molecule Inhibitors of gp120 and HIV Entry - A Review. PubMed.

- Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New Journal of Chemistry (RSC Publishing).

- Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative. Pakistan Journal of Pharmaceutical Sciences.

- Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. PubMed.

- Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. RSC Publishing.

- N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide. Smolecule.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF).

- Synthesis and pharmacological properties of some fluorine-containing amide derivatives. Journal of Pharmaceutical Sciences.

- Synthesis of N-trifluoromethyl amides

- Synthesis of N-trifluoromethyl amides

- N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. Chutai Biotechnology.

- N1-(2,5-Dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide. BLDpharm.

- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide. Smolecule.

- N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. PMC - NIH.

- TTD: Therapeutic Target D

- Asymmetric synthesis method of R-or S-acebutolol.

- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide. BLDpharm.

Sources

- 1. Buy N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | 1809288-95-6 [smolecule.com]

- 2. N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of Oxalamide and Pyrrole Small Molecule Inhibitors of gp120 and HIV Entry - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Abstract

The oxalamide scaffold is a privileged structural motif in medicinal chemistry and materials science, valued for its conformational rigidity and ability to participate in hydrogen bonding.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of a specific unsymmetrical oxalamide, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. The described synthesis is a robust two-step process designed for clarity, reproducibility, and efficiency. It involves the initial formation of an ethyl N-(aryl)oxamate intermediate via acylation of 3-(trifluoromethyl)aniline, followed by amidation with 1-amino-2-propanol. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for purification and characterization, serving as a vital resource for researchers in drug development and organic synthesis.

Introduction and Synthetic Strategy

N-aryl oxalamides are integral components in a variety of promising drug-like molecules.[1][2][3] The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the hydroxypropyl moiety can improve aqueous solubility and provide a key hydrogen bonding interaction point. The target molecule, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, thus represents a compound of significant interest for biological screening.

Direct synthesis of unsymmetrical oxalamides can be challenging.[1] A common and effective strategy involves a two-step sequence, which will be the focus of this guide:

-

Step 1: Synthesis of Intermediate Ethyl N-(3-(trifluoromethyl)phenyl)oxamate. This is achieved through the nucleophilic acyl substitution reaction between 3-(trifluoromethyl)aniline and a suitable oxalic acid derivative. Diethyl oxalate is selected as the ideal reagent due to its commercial availability, moderate reactivity, and the generation of ethanol as a benign byproduct.

-

Step 2: Synthesis of the Final Product. The target molecule is formed by the amidation of the ethyl oxamate intermediate with 1-amino-2-propanol. This reaction proceeds via nucleophilic attack of the primary amine of the amino alcohol on the ester carbonyl carbon.

This strategic approach allows for controlled, stepwise construction of the unsymmetrical oxalamide, minimizing the formation of symmetric byproducts and simplifying purification.

Retrosynthetic Analysis

Sources

- 1. Non-benzenoid N-aryl oxalamide: synthesis of troponyl-oxalamide peptides by Pd(ii)-catalyzed C(sp3)–H functionalization of glycinamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Non-benzenoid N-aryl oxalamide: synthesis of troponyl-oxalamide peptides by Pd(II)-catalyzed C(sp3)-H functionalization of glycinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Abstract

Structural elucidation is a foundational requirement in drug discovery and chemical research. The unambiguous confirmation of a molecule's identity and purity relies on a suite of analytical techniques. This whitepaper provides an in-depth technical guide to the spectroscopic characterization of a novel oxalamide derivative, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. As direct experimental data for this specific compound is not widely published, this guide adopts a predictive and pedagogical approach. It details the rationale behind experimental design, provides robust, field-tested protocols for data acquisition, and presents a comprehensive interpretation of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a practical blueprint for researchers and drug development professionals engaged in the synthesis and analysis of new chemical entities.

Introduction and Molecular Overview

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a small molecule featuring several key functional groups: a secondary alcohol, two secondary amide linkages, an aromatic ring, and a trifluoromethyl group. Each of these moieties imparts a unique spectroscopic signature, which, when analyzed in concert, allows for a definitive structural confirmation. The oxalamide core provides a rigid linker, while the substituted phenyl and hydroxypropyl groups dictate the molecule's potential interactions and metabolic profile. Accurate spectroscopic analysis is therefore non-negotiable for quality control, regulatory submission, and advancing the compound through the development pipeline.

This guide will systematically deconstruct the molecule's predicted spectroscopic data, explaining not just what signals are expected, but why they manifest in a particular way.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1]

Rationale for Experimental Design

The choice of solvent and experiment type is critical for acquiring high-quality NMR data. For N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity ensures dissolution, and its deuterated nature prevents solvent signal interference. Crucially, DMSO-d₆ allows for the observation of exchangeable protons (N-H and O-H), which would be lost in solvents like D₂O.[2] A standard suite of experiments, including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC, would be planned to build a complete structural picture.

Standard Operating Protocol: ¹H & ¹³C NMR Acquisition

-

Sample Preparation : Accurately weigh 10-20 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean vial.[2][3]

-

Transfer : Filter the solution into a high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[2]

-

Instrumentation : Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).[4]

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[2]

-

¹H NMR Acquisition : Acquire the ¹H spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans over a longer period is required.

Predicted ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)

The structure of the molecule dictates the expected proton signals. The rationale for each predicted signal is based on established principles of chemical shift theory and spin-spin coupling.[5]

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| H-a | ~1.10 | Doublet (d) | 3H | ~6.3 | Aliphatic methyl group adjacent to a methine (CH). Shielded, thus upfield. |

| H-b | ~3.25 | Multiplet (m) | 2H | - | Methylene protons adjacent to a stereocenter and an amide nitrogen. They are diastereotopic and will show complex splitting. |

| H-c | ~3.85 | Multiplet (m) | 1H | - | Methine proton adjacent to hydroxyl and methyl groups. Deshielded by the electronegative oxygen. |

| H-d (OH) | ~4.80 | Doublet (d) | 1H | ~4.5 | Alcohol proton. Its shift can be variable and concentration-dependent. It will couple to the methine proton (H-c). |

| H-e,f,g,h | 7.50 - 8.20 | Multiplets (m) | 4H | - | Aromatic protons on the trifluoromethyl-substituted ring. The strong electron-withdrawing CF₃ group causes significant deshielding, shifting them downfield. |

| H-i (NH) | ~9.10 | Triplet (t) | 1H | ~5.8 | Amide proton coupled to the adjacent methylene (H-b). Downfield shift due to amide resonance and deshielding. |

| H-j (NH) | ~10.40 | Singlet (s) | 1H | - | Amide proton on the aromatic side. Significantly downfield due to strong deshielding from the aromatic ring and amide carbonyl. |

Predicted ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)

Carbon signals are spread over a wider range than proton signals, and their chemical shifts are highly indicative of their bonding environment.[1][6][7]

| Carbon Label | Predicted δ (ppm) | Rationale |

| C-1 (CH₃) | ~21.5 | Aliphatic methyl carbon. Most shielded carbon, hence furthest upfield. |

| C-2 (CH₂) | ~50.0 | Aliphatic methylene carbon attached to an amide nitrogen. |

| C-3 (CH) | ~65.0 | Aliphatic methine carbon attached to the hydroxyl group. Deshielded by oxygen. |

| C-4,5,6,7,8,9 (Aromatic) | 118.0 - 139.0 | Six distinct aromatic carbons. The carbon attached to the CF₃ group (C-7) will be shifted, and the carbon itself will appear as a quartet due to C-F coupling. |

| C-10 (CF₃) | ~124.0 (q) | Trifluoromethyl carbon. Shows a characteristic quartet splitting pattern due to strong one-bond coupling with the three fluorine atoms. |

| C-11, C-12 (C=O) | ~159.0, ~160.5 | Two distinct amide carbonyl carbons. They are the most deshielded carbons in the molecule. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific bond vibrations (stretching, bending). It is an excellent technique for identifying the presence of key functional groups.[8][9]

Rationale for Experimental Design

Attenuated Total Reflectance (ATR) is the preferred method for IR analysis of a solid sample.[10] It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[11][12][13] A background spectrum is collected first to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

Standard Operating Protocol: ATR-IR Acquisition

-

Background Scan : Ensure the ATR crystal is clean. Collect a background spectrum.[10]

-

Sample Application : Place a small amount (a few milligrams) of the solid N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide powder directly onto the ATR crystal.[11]

-

Apply Pressure : Use the pressure arm to ensure firm, even contact between the sample and the crystal.[14]

-

Data Collection : Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Cleaning : Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Data and Interpretation

The IR spectrum is divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[15][16] The key is to identify characteristic absorptions.[8][17]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide (-NH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~1680 & ~1660 | Strong, Sharp | C=O Stretch (Amide I) | Two distinct Amide Carbonyls |

| ~1550 | Strong | N-H Bend (Amide II) | Secondary Amide (-NH) |

| 1350 - 1100 | Very Strong, Multiple | C-F Stretch | Trifluoromethyl (-CF₃) |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[18]

Rationale for Experimental Design

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule.[19][20] It minimizes fragmentation, ensuring the observation of the molecular ion (or, more commonly, the protonated molecule [M+H]⁺), which directly confirms the molecular weight.[19][21] High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is essential to determine the exact mass, allowing for confirmation of the molecular formula.

Standard Operating Protocol: ESI-MS Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion : The sample solution is introduced into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).[22]

-

Ionization : A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[19][21]

-

Desolvation : A heated drying gas (e.g., nitrogen) evaporates the solvent, leading to the formation of gas-phase ions.[19]

-

Mass Analysis : The ions are guided into the mass analyzer, where their m/z ratios are measured. Data is typically acquired in positive ion mode to observe the [M+H]⁺ ion.

Predicted MS Data and Interpretation

-

Molecular Formula : C₁₂H₁₃F₃N₂O₃

-

Exact Mass : 306.0882 g/mol

-

Predicted [M+H]⁺ : m/z 307.0954

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. The most likely fragmentation pathway for amides involves cleavage of the N-CO bond.[23]

-

[M+H]⁺ (m/z 307.0954) : The protonated parent molecule.

-

Fragment 1 (m/z 232.0580) : Corresponds to the loss of the neutral 2-hydroxypropylamine fragment.

-

Fragment 2 (m/z 161.0372) : Represents the protonated 3-(trifluoromethyl)aniline fragment, resulting from cleavage of the other amide bond.

-

Fragment 3 (m/z 145.0291) : A common fragment from trifluoromethyl-substituted aromatic rings, often involving the loss of an oxygen or other small neutral molecules from a precursor ion.[24]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of all key functional groups, including the alcohol, amides, and trifluoromethyl moiety. Finally, high-resolution mass spectrometry validates the molecular formula through an accurate mass measurement and provides further structural support via predictable fragmentation patterns. The protocols and predictive data outlined in this guide offer a robust framework for the analysis of this molecule and other novel chemical entities, ensuring scientific integrity and accelerating the research and development process.

References

- Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). University of Alberta.

- Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Health, Safety and Environment Office.

- CASPRE - 13C NMR Predictor. (n.d.). Wishart Research Group.

- Costa, H., et al. (n.d.). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. ACS Publications.

- Wang, Z., et al. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Taylor & Francis Online.

- Infrared Spectra: Identifying Functional Groups. (n.d.). Oregon State University.

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Nature.

- How to Find Functional Groups in the IR Spectrum. (2016). Dummies.com.

- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.

- Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. (2017). The Journal of Organic Chemistry.

- Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- Interpreting IR Spectra. (n.d.). Chemistry Steps.

- Tips for ATR Sampling. (n.d.). Gammadata.

- IR Spectroscopy. (2022). Chemistry LibreTexts.

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health.

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing.

- Interpreting Infrared Spectra. (2024). Chemistry LibreTexts.

- Sample Preparation. (n.d.). Spectroscopy Online.

- Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College.

- ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.

- Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts.

- Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). DaNa.

- Electrospray Ionization. (n.d.). Creative Proteomics.

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). Hong Kong Medical Journal.

- How To Prepare And Run An NMR Sample. (2025). ALWSCI.

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). National Institutes of Health.

- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). MS-Insight.

- Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts.

- Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.). Creative Proteomics.

- Coupling constant. (n.d.). Khan Academy.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. gammadata.se [gammadata.se]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mt.com [mt.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Interpreting IR Spectra [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 18. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 20. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 22. phys.libretexts.org [phys.libretexts.org]

- 23. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Profile of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties, among which solubility stands as a primary determinant of bioavailability and overall developability. This technical guide provides a comprehensive examination of the solubility profile of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (CAS No. 433241-66-8), a molecule of interest in pharmaceutical research. In the absence of extensive published experimental data, this document establishes a foundational understanding through a dual approach: first, by predicting key physicochemical parameters that govern solubility, and second, by providing detailed, field-proven experimental protocols for the empirical determination of its complete solubility profile. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to rigorously assess this compound.

Introduction: The Critical Role of Solubility

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is an organic compound featuring a complex interplay of functional groups that suggest a nuanced solubility behavior. Its structure comprises a lipophilic trifluoromethylphenyl moiety, a central oxalamide core capable of extensive hydrogen bonding, and a hydrophilic hydroxypropyl tail. Understanding the equilibrium between these competing characteristics is paramount, as aqueous solubility directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility is a leading cause of failure in drug development, often necessitating complex and costly formulation strategies.

This guide is structured to build a holistic view of the compound's solubility. We begin by establishing its molecular identity and predicting its fundamental physicochemical properties. We then leverage these predictions to construct a theoretical pH-solubility profile before detailing the rigorous experimental workflows required for its empirical validation, including thermodynamic, kinetic, and biorelevant solubility assays.

Physicochemical Characterization: A Predictive Approach

Chemical Structure:

Figure 1: 2D Structure of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance for Solubility |

| CAS Number | 433241-66-8 | Unique chemical identifier.[3] |

| Molecular Formula | C₁₂H₁₃F₃N₂O₃ | Used to calculate molecular weight. |

| Molecular Weight | 290.24 g/mol | Influences diffusion and crystal lattice energy. |

| cLogP (Octanol/Water) | ~2.5 - 3.5 | A positive value indicates a preference for a lipid environment over an aqueous one, suggesting potentially low intrinsic water solubility. The trifluoromethylphenyl group is the primary contributor to this lipophilicity.[4] |

| pKa (Acidic) | ~14-16 (Alcohol -OH) | The secondary alcohol is a very weak acid and will not ionize under physiological conditions.[5] |

| pKa (Basic) | None | The amide nitrogens are generally considered neutral and not basic enough to be protonated in the physiological pH range.[6] |

| Hydrogen Bond Donors | 3 (2x N-H, 1x O-H) | Capable of donating hydrogen bonds, which can aid solvation in protic solvents like water. |

| Hydrogen Bond Acceptors | 5 (3x C=O, 1x O-H, 3x F) | Capable of accepting hydrogen bonds, facilitating interaction with water molecules. |

Causality Behind Predictions

-

cLogP: The predicted logP value in the range of 2.5 to 3.5 is driven by the large, non-polar trifluoromethylphenyl group. Values above 3 are often a flag for potential solubility issues in drug discovery.[7] While the oxalamide and hydroxypropyl groups contribute hydrophilicity, they may not be sufficient to fully counteract the lipophilic character of the aromatic ring.

-

pKa: The molecule lacks any strongly acidic or basic functional groups. The amide protons are exceptionally weak acids (pKa > 17), and the amide carbonyls are very weak bases.[6] The secondary alcohol is also a very weak acid (pKa ~16), similar to ethanol.[8] Consequently, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is predicted to be a neutral molecule across the entire physiological pH range (1.2 - 6.8). This is a critical insight, as it implies that its solubility will likely be independent of pH and cannot be enhanced by simple salt formation.

Experimental Determination of Solubility Profile

The theoretical analysis provides a hypothesis: the compound is likely poorly soluble in water, and its solubility will not change with pH. The following protocols are designed to rigorously test this hypothesis and quantify the solubility under various conditions, adhering to standards outlined in ICH guidelines.[9][10]

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[11][12] It is the most relevant measure for understanding oral absorption from a solid dosage form and is a requirement for Biopharmaceutics Classification System (BCS) determination.[13] The shake-flask method is the definitive technique.[14]

-

Preparation of Buffers: Prepare a series of aqueous buffers at pH 1.2, 4.5, and 6.8 (and the pH of minimum predicted solubility, if applicable) at 37 °C, as per ICH M9 guidelines.[10]

-

Compound Addition: Add an excess amount of solid N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of each buffer. The solid should be in excess to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber at 37 °C. Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is often included to confirm equilibrium has been achieved (i.e., the concentration does not increase between 24 and 48 hours).

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all particulate matter.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

-

Create a calibration curve by serially diluting the stock solution.

-

Dilute the filtered supernatant into the mobile phase.

-

Analyze the standards and samples via a validated HPLC-UV or LC-MS/MS method.

-

-

Data Analysis: Calculate the concentration of the compound in the supernatant using the calibration curve. This value is the thermodynamic solubility at that specific pH.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

In early drug discovery, speed is critical. Kinetic solubility assays provide a rapid assessment of a compound's tendency to precipitate from a supersaturated solution, which is highly relevant for in vitro biological assays that often use DMSO stock solutions.[15] Nephelometry, which measures light scattering from precipitated particles, is a common and efficient method.[16][17]

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

-